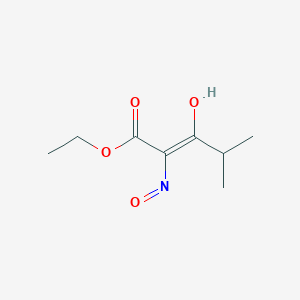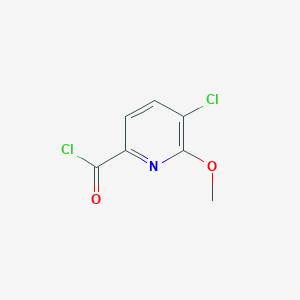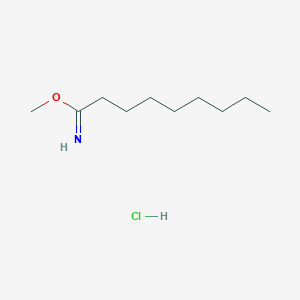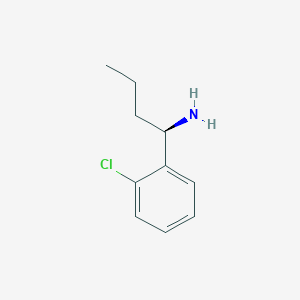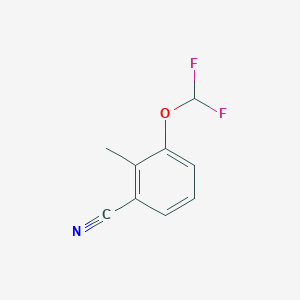
3-(Difluoromethoxy)-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-2-methylbenzonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to a benzene ring, along with a nitrile group (-CN) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2-methylbenzonitrile typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the reaction of 2-methylbenzonitrile with a difluoromethylating agent under specific conditions. For instance, the use of difluoromethyl phenyl sulfone as a difluoromethylating agent in the presence of a base such as potassium carbonate can lead to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-methylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3-(Difluoromethoxy)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-methylbenzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)-2-methylbenzonitrile: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-Methyl-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)benzonitrile: Lacks the methyl group present in 3-(Difluoromethoxy)-2-methylbenzonitrile.
Uniqueness
This compound is unique due to the presence of both the difluoromethoxy and nitrile groups, which confer distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2-methylbenzonitrile |
InChI |
InChI=1S/C9H7F2NO/c1-6-7(5-12)3-2-4-8(6)13-9(10)11/h2-4,9H,1H3 |
InChI Key |
ZFQSZISIDBTKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


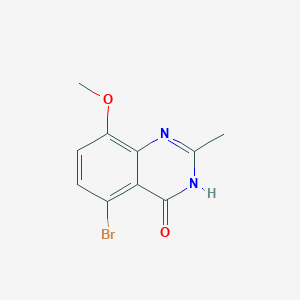

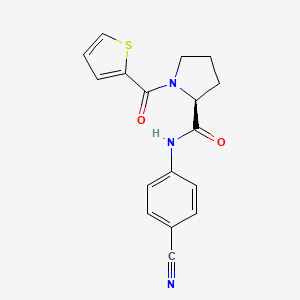


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
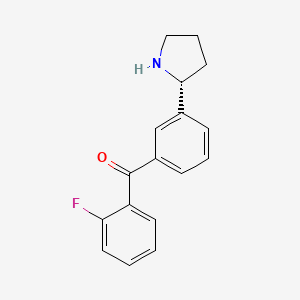
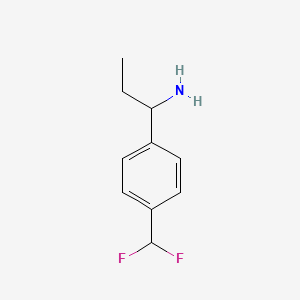
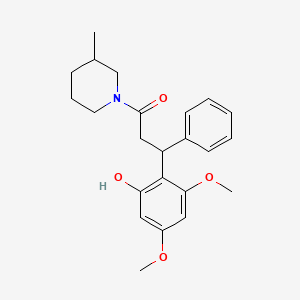
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)
